An In-depth Technical Guide to 3-Ethylquinoline-8-carboxamide: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Ethylquinoline-8-carboxamide: Structure, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of 3-Ethylquinoline-8-carboxamide, a molecule of interest within the broader class of quinoline carboxamides. As a Senior Application Scientist, the following sections will delve into its chemical identity, physicochemical properties, a plausible synthetic route, and its potential pharmacological applications, all grounded in established scientific literature.
Introduction: The Quinoline Carboxamide Scaffold
The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The incorporation of a carboxamide functional group has been a strategic approach to enhance the pharmacological profiles of these compounds.[1] Specifically, the quinoline-8-carboxamide framework has garnered significant attention for its potential to engage with key biological targets, such as Poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA repair pathways.[4] This guide focuses on a specific derivative, 3-Ethylquinoline-8-carboxamide, providing a foundational understanding for researchers exploring its unique chemical space and therapeutic possibilities.
Chemical Structure and Physicochemical Properties
3-Ethylquinoline-8-carboxamide is a heterocyclic aromatic compound with the molecular formula C12H12N2O.[5] Its structure features a quinoline ring system substituted with an ethyl group at the 3-position and a carboxamide group at the 8-position.
Key Identifiers and Computed Properties
| Property | Value | Reference |
| IUPAC Name | 3-ethylquinoline-8-carboxamide | [5] |
| CAS Number | 1106785-32-3 | [5] |
| Molecular Formula | C12H12N2O | [5] |
| Molecular Weight | 200.24 g/mol | [5] |
| SMILES | CCC1=CN=C2C(=C1)C=CC=C2C(=O)N | [5] |
| XLogP3-AA | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis of 3-Ethylquinoline-8-carboxamide
A robust and versatile synthetic strategy for 3-substituted quinoline-8-carboxamides involves the late-stage introduction of the substituent via a palladium-catalyzed cross-coupling reaction.[4] This approach allows for the efficient generation of a library of derivatives from a common intermediate. The proposed synthesis of 3-Ethylquinoline-8-carboxamide follows this logic.
Caption: Proposed synthetic workflow for 3-Ethylquinoline-8-carboxamide.
Experimental Protocol: A Plausible Synthetic Route
Part 1: Synthesis of 3-Iodoquinoline-8-carboxamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline-8-carboxamide in a suitable solvent such as acetic acid.
-
Iodination: To the stirred solution, add a source of iodine, such as elemental iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid. The use of a Lewis acid catalyst (e.g., FeCl₃) may improve conversion.[4]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Part 2: Suzuki Coupling for the Synthesis of 3-Ethylquinoline-8-carboxamide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoquinoline-8-carboxamide, ethyl boronic acid (or a suitable derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Ethylquinoline-8-carboxamide.
Spectroscopic Characterization
While specific spectral data for 3-Ethylquinoline-8-carboxamide is not published, the following are the expected characteristic signals based on analogous structures.[6][7][8][10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of δ 7.0-9.0 ppm. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons of the carboxamide group (NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the quinoline ring, the two carbons of the ethyl group, and a downfield signal for the carbonyl carbon of the carboxamide.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (200.24 g/mol ).
Potential Pharmacological Activity and Mechanism of Action
The broader class of quinoline and quinolone carboxamides has demonstrated significant potential in oncology.[1] A primary mechanism of action for some quinoline-8-carboxamides is the inhibition of PARP-1.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells that often have deficiencies in other DNA repair pathways (e.g., homologous recombination), ultimately resulting in synthetic lethality and cell death.
Caption: Potential mechanism of action via PARP-1 inhibition.
Other quinoline derivatives have been shown to act as inhibitors of protein kinases, topoisomerases, and human dihydroorotate dehydrogenase, highlighting the diverse therapeutic potential of this scaffold.[1] While the specific biological activity of 3-Ethylquinoline-8-carboxamide has yet to be reported, its structural similarity to known PARP-1 inhibitors makes it a compelling candidate for investigation in this area.
Safety and Handling
Specific toxicology data for 3-Ethylquinoline-8-carboxamide is not available. However, based on the safety data sheets (SDS) for related quinoline compounds, the following general precautions should be observed:[2][3][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity Profile of Related Compounds: Quinoline and some of its derivatives are classified as harmful if swallowed and may cause skin and eye irritation.[2][3] Some quinoline compounds are also suspected of causing genetic defects and may cause cancer.[3]
It is imperative to treat 3-Ethylquinoline-8-carboxamide as a potentially hazardous substance and to conduct a thorough risk assessment before handling.
Conclusion
3-Ethylquinoline-8-carboxamide represents an intriguing yet underexplored molecule within a pharmacologically significant class of compounds. This guide provides a comprehensive foundation for researchers, detailing its chemical structure, a plausible synthetic strategy, and its potential as a PARP-1 inhibitor based on the activity of related compounds. Further investigation into the specific biological profile and physicochemical properties of 3-Ethylquinoline-8-carboxamide is warranted to fully elucidate its therapeutic potential.
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